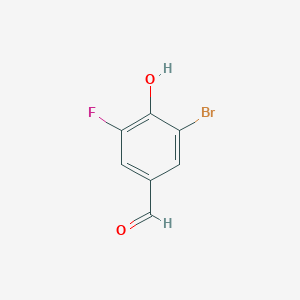

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

説明

Contextual Significance of Halogenated Phenolic Benzaldehydes in Organic Chemistry

Halogenated phenolic benzaldehydes are a class of organic compounds that have garnered considerable attention in the field of organic chemistry. The presence of one or more halogen atoms on the phenolic benzaldehyde (B42025) framework significantly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and reactivity. This structural modification often leads to enhanced biological activity, making these compounds promising candidates in drug discovery and medicinal chemistry.

The introduction of halogens can alter the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. Furthermore, the hydroxyl group can act as a hydrogen bond donor and can be a key site for further chemical modifications. The aldehyde functional group is also highly versatile, participating in a wide array of reactions to form more complex molecular architectures, including Schiff bases, chalcones, and various heterocyclic systems. The interplay of these functional groups makes halogenated phenolic benzaldehydes valuable intermediates in the synthesis of a diverse range of organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Scope and Relevance of Research on 3-Bromo-5-fluoro-4-hydroxybenzaldehyde

Research on this compound is primarily centered on its utility as a synthetic intermediate. The specific arrangement of the bromo, fluoro, and hydroxyl substituents on the benzaldehyde scaffold makes it a unique building block. The electron-withdrawing nature of the bromine and fluorine atoms enhances the electrophilicity of the aromatic ring, while the hydroxyl group can direct incoming electrophiles and participate in hydrogen bonding. musechem.com

The relevance of this compound lies in its potential for creating complex molecules with tailored functional properties. Its structural features allow for selective chemical transformations, enabling the synthesis of novel compounds for evaluation in medicinal chemistry and materials science. The study of its synthesis and reactivity provides valuable insights into the chemical behavior of polysubstituted aromatic systems, contributing to the broader understanding of organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLFKQZWBRMALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595694 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185345-46-4 | |

| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Hydroxybenzaldehyde

Direct Halogenation Strategies

Direct halogenation presents a straightforward approach to introducing bromine and fluorine atoms onto a hydroxybenzaldehyde scaffold. However, controlling the regioselectivity of these reactions is crucial to obtaining the desired product.

Regioselective Bromination Approaches for Substituted Hydroxybenzaldehydes

The introduction of a bromine atom onto a substituted hydroxybenzaldehyde ring is a key step. The hydroxyl and aldehyde groups on the aromatic ring direct the position of incoming electrophiles. The hydroxyl group is a strong activating group and ortho-, para-directing, while the aldehyde group is a deactivating group and meta-directing.

In the case of p-hydroxybenzaldehyde, the hydroxyl group's activating effect dominates, directing bromination to the positions ortho to it (positions 3 and 5). However, this can often lead to the formation of by-products such as 3,5-dibromo-4-hydroxybenzaldehyde (B181551). guidechem.com To achieve selective monobromination at the 3-position, careful control of reaction conditions is necessary. One approach involves using a less reactive brominating agent or protecting the more reactive ortho position.

A common method for the synthesis of 3-bromo-4-hydroxybenzaldehyde (B1265673) involves the direct bromination of p-hydroxybenzaldehyde. guidechem.com This reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or methyl chloride, and may involve a co-solvent. guidechem.comgoogle.com The yield of the desired monobrominated product is often in the range of 70-80%, with the formation of the dibrominated byproduct being a significant issue. guidechem.com To mitigate this, alternative strategies have been developed, such as the bromination of p-hydroxybenzyl acetal, which has been found to produce the monobromo product with higher selectivity. guidechem.com

Another method involves the oxybromination of 4-hydroxybenzaldehyde (B117250) using bromine and hydrogen peroxide in dichloromethane (B109758) at low temperatures. This method has been reported to yield 3-bromo-4-hydroxybenzaldehyde, though dibromination can still occur. rsc.org

For a substrate like 3-fluoro-4-hydroxybenzaldehyde (B106929), the fluorine atom at position 3 would further influence the regioselectivity of bromination. The fluorine atom is an ortho-, para-director, but deactivating. The powerful ortho-, para-directing hydroxyl group would primarily direct the incoming bromine to the 5-position, which is ortho to the hydroxyl group and meta to the aldehyde group, leading to the desired 3-bromo-5-fluoro-4-hydroxybenzaldehyde.

Introduction of Fluorine via Electrophilic or Nucleophilic Methods

The introduction of a fluorine atom can be accomplished through either electrophilic or nucleophilic fluorination. Electrophilic fluorination involves the use of reagents that act as a source of "F+". mdpi.com These reagents, such as F₂, XeF₂, and N-F compounds, can directly fluorinate aromatic rings. mdpi.com For a substrate like 3-bromo-4-hydroxybenzaldehyde, electrophilic fluorination would be directed by the existing substituents. The hydroxyl group would direct the incoming fluorine atom to the ortho position (position 5), yielding the target molecule.

Nucleophilic aromatic substitution can also be a viable method, particularly if a suitable leaving group is present on the ring. However, for an activated ring system like a hydroxybenzaldehyde, electrophilic substitution is generally more common.

Sequential Halogenation Protocols

A logical approach to synthesizing this compound is through sequential halogenation. This would involve first performing a regioselective bromination of a suitable precursor, followed by a regioselective fluorination, or vice versa.

One possible route starts with 4-hydroxybenzaldehyde. The first step would be regioselective bromination to yield 3-bromo-4-hydroxybenzaldehyde. guidechem.com Subsequently, this intermediate would undergo electrophilic fluorination. The hydroxyl group would direct the fluorine to the 5-position, resulting in the final product.

Alternatively, one could start with the fluorination of 4-hydroxybenzaldehyde to produce 3-fluoro-4-hydroxybenzaldehyde. chemicalbook.comossila.com This intermediate would then be subjected to bromination. The strong activating effect of the hydroxyl group would direct the bromine to the 5-position, again yielding this compound.

Multi-Step Synthesis from Precursors

Multi-step syntheses offer greater control over the final product's structure by building the molecule from simpler, readily available precursors.

Derivatization from Simpler Halogenated Benzaldehydes (e.g., 4-Fluorobenzaldehyde)

Starting from a simpler halogenated benzaldehyde (B42025) like 4-fluorobenzaldehyde (B137897) provides a viable synthetic pathway. patsnap.comgoogle.com A common industrial method involves the bromination of 4-fluorobenzaldehyde. google.com This reaction can be catalyzed by a Lewis acid like zinc bromide. google.com The process typically involves adding 4-fluorobenzaldehyde to a mixture of oleum, iodine, and zinc bromide, followed by the dropwise addition of bromine. google.com This yields 3-bromo-4-fluorobenzaldehyde (B1265969). patsnap.comgoogle.comgoogle.com

The next step would be the introduction of the hydroxyl group at the 4-position. This can be challenging as it requires the displacement of the fluorine atom. A more likely route would involve the nitration of 3-bromo-4-fluorobenzaldehyde, followed by reduction to the amine, diazotization, and subsequent hydrolysis to the phenol (B47542).

A patented method describes the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde using sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions, achieving high yields. patsnap.comgoogle.com

| Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 4-Fluorobenzaldehyde | 1. NaBr, HCl 2. NaClO | 3-Bromo-4-fluorobenzaldehyde | 91.9 | 99.4 |

| 4-Fluorobenzaldehyde | 1. NaBr, HCl 2. NaClO | 3-Bromo-4-fluorobenzaldehyde | 90.4 | 99.2 |

Table 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde from 4-Fluorobenzaldehyde. google.com

Another approach starts with 3-bromo-4-fluorotoluene, which can be halogenated in the side chain and then converted to the aldehyde via the Sommelet reaction. google.com The resulting 3-bromo-4-fluorobenzaldehyde can then be converted to the final product.

Strategies Involving Substituted Phenols (e.g., Modified Reimer-Tiemann Reactions)

Syntheses starting from substituted phenols offer another strategic advantage. For instance, one could start with 2-bromo-6-fluorophenol (B1273061). xieshichem.com The introduction of the aldehyde group at the para position to the hydroxyl group can be achieved through various formylation reactions. The Reimer-Tiemann reaction, which uses chloroform and a strong base, is a classic method for the ortho-formylation of phenols. ambeed.com However, modified versions of this reaction or other formylation techniques might be necessary to achieve para-selectivity.

A more direct route could involve the formylation of a pre-existing 3-bromo-5-fluorophenol. ossila.comsigmaaldrich.com The Duff reaction or the Gattermann reaction are other possible formylation methods.

An alternative strategy involves the ortho-formylation of phenols using magnesium dichloride and paraformaldehyde. orgsyn.org This method has been shown to be highly regioselective for ortho-formylation. orgsyn.org Applying this to 2-bromo-6-fluorophenol could potentially yield 3-bromo-5-fluoro-2-hydroxybenzaldehyde, which would then require rearrangement of the hydroxyl group. A more direct approach would be the formylation of 2-bromo-6-fluorophenol to introduce the aldehyde at the 4-position. One documented synthesis starts from 2-Bromo-6-fluoro-4-methylphenol and oxidizes the methyl group to an aldehyde. chemicalbook.com

| Starting Material | Reagents | Product |

| 2-Bromo-6-fluoro-4-methylphenol | Cobalt salt, NaOH, O₂ | This compound |

Table 2: Synthesis from a Substituted Phenol. chemicalbook.com

Synthesis from Other Aromatic Building Blocks

The primary route for synthesizing this compound involves the modification of other readily available aromatic compounds. A notable method is the oxidation of 2-Bromo-6-fluoro-4-methylphenol. chemicalbook.com This process directly converts the methyl group of the phenol into a formyl group, yielding the target aldehyde.

Another strategy involves the direct functionalization of a simpler benzaldehyde. For instance, the synthesis of the related compound 3-bromo-4-fluorobenzaldehyde starts from 4-fluorobenzaldehyde. google.com This precursor is subjected to bromination to introduce the bromine atom at the desired position. Similarly, 3,5-dibromo-4-hydroxybenzaldehyde can be synthesized from p-cresol (B1678582) or 4-hydroxybenzaldehyde through bromination. google.comerowid.org These examples highlight a common strategy: the sequential introduction of functional groups onto a basic aromatic scaffold. A synthesis for this compound reported a yield of 88%, demonstrating an effective conversion from a precursor. rsc.org

The general principle involves starting with an aromatic ring that already contains some of the required substituents (e.g., a hydroxyl group and a fluorine atom) and then introducing the remaining groups (e.g., the bromine atom and the aldehyde function) through carefully selected reactions.

Optimization of Reaction Conditions and Yields

Achieving high yields and purity is a critical aspect of synthesizing this compound. This is accomplished by meticulously optimizing various reaction parameters, including catalysts, reagents, temperature, and reaction time.

In the oxidation of 2-Bromo-6-fluoro-4-methylphenol, a specific catalyst system comprising cobalt(II) diacetate tetrahydrate in the presence of sodium hydroxide (B78521) and oxygen gas is employed. chemicalbook.com The reaction is conducted in ethylene (B1197577) glycol at a controlled temperature of 80°C for 8 hours, which results in a high yield of 88%. chemicalbook.com This demonstrates the importance of a specific catalytic system and defined temperature for the reaction's success.

The optimization process for the synthesis of the analogous 3-bromo-4-fluorobenzaldehyde involved adjusting the molar ratios of sodium bromide and sodium hypochlorite relative to the starting 4-fluorobenzaldehyde. google.com The purification method was also optimized, using bulk melting crystallization to achieve a final purity of 99.4% and a yield of up to 91.9%. google.com This highlights how both reaction stoichiometry and post-reaction processing are key to maximizing the final product's quality and quantity.

The data below illustrates the impact of optimized conditions on yield for related benzaldehyde syntheses.

| Starting Material | Key Reagents/Catalyst | Temperature | Yield | Purity | Reference |

| 2-Bromo-6-fluoro-4-methylphenol | O₂, Co(OAc)₂, NaOH | 80°C | 88% | Not Specified | chemicalbook.com |

| 4-fluorobenzaldehyde | NaBr, HCl, NaOCl | 20-25°C | 91.9% | 99.4% | google.com |

| 4-hydroxybenzaldehyde | Br₂, H₂O₂, H₂SO₄ | 0°C | 86-88% | Not Specified | google.com |

Interactive Data Table Users can sort the table by clicking on the headers.

Green Chemistry Approaches and Sustainable Synthetic Methods

Modern synthetic chemistry places increasing emphasis on "green" methodologies that are safer, more efficient, and environmentally benign. The synthesis of halogenated hydroxybenzaldehydes is no exception, with research exploring catalyst-free reactions and the use of alternative energy sources. juniperpublishers.com

A prime example is the synthesis of 3-bromo-4-fluorobenzaldehyde, which has been developed as a green and environmentally friendly process. google.com This method avoids the use of hazardous liquid bromine or chlorine gas. Instead, it generates the brominating agent in situ from sodium bromide, hydrochloric acid, and sodium hypochlorite. A key feature of this sustainable method is the use of ultrasonic irradiation. google.com Ultrasound provides a non-conventional energy source that can accelerate reactions and lead to higher yields under milder conditions. juniperpublishers.com This specific protocol is noted for being easy to operate and for reducing risks associated with handling toxic reagents. google.com

The use of specific catalyst systems, such as the cobalt-based catalyst for the oxidation of 2-Bromo-6-fluoro-4-methylphenol, also aligns with green chemistry principles. chemicalbook.com Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste by allowing a small amount of catalyst to facilitate a large number of transformations.

The application of non-conventional techniques like ultrasonic and microwave irradiation is a growing field in organic synthesis, offering pathways that often result in higher yields, shorter reaction times, and reduced energy consumption compared to traditional methods. juniperpublishers.comresearchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Fluoro 4 Hydroxybenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a key site for molecular elaboration, participating in a variety of condensation and carbon-carbon bond-forming reactions, as well as oxidation and reduction processes.

Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)

The carbonyl group of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazine derivatives to yield hydrazones. These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activity.

For instance, the reaction of a substituted hydroxybenzaldehyde with a primary amine, typically carried out in a suitable solvent like ethanol, results in the formation of a C=N double bond, characteristic of a Schiff base. Similarly, condensation with hydrazines or substituted hydrazines provides access to a wide array of hydrazone derivatives. While specific examples for this compound are not extensively detailed in publicly available literature, the reactivity is analogous to similar substituted benzaldehydes.

Below is a representative table of potential condensation reactions:

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base | Ethanol, reflux |

| Hydrazine (H₂N-NH₂) | Hydrazone | Methanol, reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, acetic acid catalyst |

Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation, Wittig Reactions)

The aldehyde functionality of this compound is a key electrophilic partner in various carbon-carbon bond-forming reactions, enabling the extension of its carbon skeleton.

Aldol Condensation: In the presence of a base, the aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. Subsequent dehydration can lead to the formation of α,β-unsaturated systems. This classic reaction is a powerful tool for constructing larger, more complex molecular architectures.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A significant advantage of this reaction is the precise control it offers over the location of the newly formed double bond. The general scheme involves the formation of a betaine intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine oxide.

A hypothetical Wittig reaction is outlined in the table below:

| Wittig Reagent (Ph₃P=CHR) | Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Bromo-5-fluoro-4-hydroxy-styrene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(3-Bromo-5-fluoro-4-hydroxyphenyl)-prop-1-ene |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: The oxidation of this compound would yield 3-Bromo-5-fluoro-4-hydroxybenzoic acid. However, the presence of the free phenolic hydroxyl group can sometimes complicate this transformation, as p-hydroxybenzaldehyde derivatives can be resistant to certain oxidizing agents like potassium permanganate. chemicalbook.com Milder oxidizing agents or protection of the hydroxyl group may be necessary to achieve a clean conversion.

Reduction: The aldehyde can be selectively reduced to the corresponding benzyl alcohol, 3-Bromo-5-fluoro-4-hydroxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reduction opens up possibilities for subsequent reactions involving the newly formed primary alcohol.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group offers another site for chemical modification, primarily through reactions that target the oxygen atom or involve the formation of a phenoxide anion.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a base to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide. This reaction is valuable for introducing a variety of alkyl or aryl groups at the 4-position.

Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction transforms the hydroxyl group into an ester functionality, which can alter the compound's physical and biological properties.

The table below summarizes these modification strategies:

| Reagent | Reaction Type | Product Functional Group |

| Alkyl Halide (R-X) + Base | Etherification | Ether (-OR) |

| Acyl Chloride (R-COCl) + Base | Esterification | Ester (-OCOR) |

| Acid Anhydride ((RCO)₂O) + Base | Esterification | Ester (-OCOR) |

Reactions Involving Phenoxide Anions

The formation of the phenoxide anion by treatment with a base is a crucial first step in several derivatization strategies. The increased nucleophilicity of the phenoxide allows it to participate in a range of reactions beyond simple etherification. For example, it can be involved in nucleophilic aromatic substitution reactions or serve as a nucleophile in various coupling reactions, further expanding the synthetic possibilities for this versatile molecule.

Halogen Atom Reactivity (Bromine and Fluorine)

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring of this compound allows for chemoselective functionalization. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are exploited in various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prime example. In the context of this compound, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions. This is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity of aryl halides in this reaction typically follows the trend I > Br > Cl > F.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, research on analogous compounds provides valuable insights. For instance, the coupling of various arylboronic acids with substituted bromo- and fluoro-aromatics demonstrates the preferential reaction at the C-Br bond.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 98 |

This table presents generalized conditions from studies on similar substrates and is intended to be illustrative of typical Suzuki-Miyaura reaction parameters.

Other Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O bond formation)

Beyond C-C bond formation, palladium and copper catalysts are instrumental in forging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-Br bond in this compound is expected to be significantly higher than that of the C-F bond. This allows for the selective introduction of a nitrogen-based functional group at the position of the bromine atom. The catalytic cycle also proceeds via oxidative addition, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The Ullmann condensation , a copper-catalyzed reaction, is another important method for forming C-N and C-O bonds. While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols. In the case of this compound, an Ullmann-type reaction could potentially be employed to couple amines or alcohols, again with a preference for the more labile C-Br bond. organic-chemistry.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 65 | 71 |

| 2 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 95 |

| 3 | 1-Bromo-4-chlorobenzene | Aniline | PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | 88 |

This table showcases typical conditions for Buchwald-Hartwig amination of various aryl bromides, providing a reference for potential applications with the target compound.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine

In contrast to metal-catalyzed reactions where the C-Br bond is more reactive, nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings often favor the displacement of fluorine. The high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. Furthermore, fluoride is a good leaving group in the context of the addition-elimination mechanism of SNAr. wuxiapptec.com

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the aldehyde group (-CHO) and the bromine atom act as electron-withdrawing groups. The aldehyde group is para to the fluorine atom, which strongly activates the C-F bond towards nucleophilic attack.

The generally accepted mechanism for SNAr involves the initial attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Table 3: Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Benzaldehydes

| Substrate | Nucleophile | Product(s) | Observations |

| 2,3,6-Trifluoro-4-bromobenzaldehyde | Sodium methoxide | Predominantly C2-methoxy product | The reaction is highly regioselective, with quantum mechanics calculations suggesting the formation of a hemiacetal intermediate that directs the substitution. wuxiapptec.com |

This table provides an example of the complex regioselectivity in SNAr reactions of related compounds, highlighting the importance of substrate-specific investigations.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing reaction conditions and predicting product outcomes. For the reactions involving this compound, mechanistic studies would focus on elucidating the elementary steps of the catalytic cycles in cross-coupling reactions and the intermediates in SNAr reactions.

In palladium-catalyzed reactions, kinetic studies can help identify the rate-determining step, which is often the oxidative addition of the aryl halide. libretexts.org For instance, kinetic studies on the Buchwald-Hartwig amination of aryl bromides have revealed complex dependencies on the concentrations of the reactants and the catalyst, sometimes involving an induction period due to slow catalyst activation. nih.gov

For SNAr reactions, mechanistic investigations would involve the detection or trapping of the Meisenheimer intermediate. Kinetic studies would focus on determining the rate law of the reaction, which can provide evidence for the proposed two-step addition-elimination mechanism. The effect of the substituents on the rate of reaction can be quantified using Hammett plots, which correlate reaction rates with substituent constants.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 4 Hydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. A comprehensive analysis using various NMR methods provides a detailed map of the carbon-hydrogen framework and the influence of substituents on the electronic environment of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde provides crucial information about the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring.

The aldehydic proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) will also present as a singlet, though its chemical shift can be variable and is often concentration and solvent-dependent.

The aromatic protons will exhibit a specific splitting pattern due to spin-spin coupling. For a 1,2,4,5-tetrasubstituted benzene ring, as is the case here, two singlets or two doublets with a small meta-coupling constant are anticipated for the two aromatic protons. The exact chemical shifts are influenced by the electronic effects of the bromine, fluorine, and hydroxyl groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) | N/A |

| Aromatic H | 7.0 - 8.0 | Doublet (d) | ~2-3 (meta coupling) |

| Aromatic H | 7.0 - 8.0 | Doublet (d) | ~2-3 (meta coupling) |

| Hydroxyl H | Variable | Singlet (s) | N/A |

Note: The table presents predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, typically between 185 and 195 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield, while the carbon attached to the electron-withdrawing bromine (C-Br) and fluorine (C-F) atoms will also experience distinct shifts. The carbon-fluorine coupling will further split the signal of the carbon attached to the fluorine atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C-OH | 150 - 160 |

| C-F | 155 - 165 (d, ¹JCF) |

| C-Br | 110 - 120 |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 125 - 140 |

Note: This table provides predicted chemical shift ranges. Experimental verification is necessary for precise assignments.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

¹⁹F NMR is a powerful tool for compounds containing fluorine. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine and the adjacent aromatic protons (³JHF) can be observed in the ¹H NMR spectrum, and carbon-fluorine couplings (nJCF) are evident in the ¹³C NMR spectrum, which aids in the definitive assignment of signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be used to confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The presence of a strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. A sharp, strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde. The C-H stretching vibrations of the aromatic ring and the aldehyde are observed in the region of 2800-3100 cm⁻¹. Furthermore, C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected at lower frequencies, typically below 1200 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic/Aldehydic) | 2800 - 3100 | Medium to Weak |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1200 | Strong |

| C-Br Stretch | 500 - 700 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable information regarding the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to its specific functional groups and aromatic framework. While a dedicated spectrum for this exact compound is not widely published, analysis of closely related structures, such as 3-Bromo-5-chloro-4-hydroxybenzaldehyde, provides a strong basis for interpretation. nih.gov

The key vibrational modes expected in the Raman spectrum of this compound include the carbonyl (C=O) stretch of the aldehyde group, which typically appears as a strong band. Aromatic C-C stretching vibrations within the benzene ring will produce a series of characteristic bands. The spectrum will also feature bands corresponding to C-H bending and stretching, as well as vibrations involving the carbon-halogen bonds (C-Br and C-F) and the phenolic C-O and O-H groups.

The substitution pattern on the benzene ring, with bromine and fluorine atoms and a hydroxyl group, influences the position and intensity of these bands. The electron-withdrawing nature of the halogens and the aldehyde group, combined with the electron-donating effect of the hydroxyl group, creates a unique electronic environment that is reflected in the vibrational spectrum.

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3200-3400 | Broad band, indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Typically weak to medium intensity. |

| Aldehyde C-H Stretch | 2700-2900 | Often appears as a doublet. |

| Carbonyl (C=O) Stretch | 1650-1690 | Strong, characteristic aldehyde peak. |

| Aromatic C=C Stretch | 1550-1620 | Multiple bands expected due to ring substitution. |

| C-O-H Bending | 1390-1440 | In-plane bending. |

| C-O Stretch (Phenolic) | 1200-1300 | Strong band. |

| C-F Stretch | 1100-1250 | Strong to medium intensity. |

This table is predictive and based on data from analogous substituted benzaldehydes. nih.govchemicalbook.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for analyzing the vibrational properties of solid and liquid samples without extensive preparation. The ATR-IR spectrum of this compound would present characteristic absorption bands that confirm its molecular structure. Analysis of related compounds, such as 3-bromo-4-hydroxybenzaldehyde (B1265673) and other halogenated phenols, provides a clear indication of the expected spectral features. nih.gov

The spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found around 1650-1700 cm⁻¹. Another prominent feature is a broad band in the high-frequency region (around 3200-3400 cm⁻¹), which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating intermolecular hydrogen bonding in the solid state.

The aromatic nature of the compound is confirmed by several bands in the 1400-1600 cm⁻¹ region, which are due to C=C stretching vibrations within the benzene ring. The C-H stretching of the aromatic ring and the aldehyde group are observed above 3000 cm⁻¹ and around 2700-2900 cm⁻¹, respectively. Vibrations involving the carbon-halogen bonds are found at lower wavenumbers. The C-F stretch gives a strong band typically in the 1100-1250 cm⁻¹ region, while the C-Br stretch appears at a much lower frequency, usually between 500 and 650 cm⁻¹. chemicalbook.comchemicalbook.com

Table 2: Characteristic ATR-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Phenolic O-H | 3200-3400 | Stretching (broad) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aldehyde C-H | 2700-2900 | Stretching |

| Aldehyde C=O | 1650-1690 | Stretching (strong) |

| Aromatic C=C | 1400-1600 | Ring Stretching |

| Phenolic C-O | 1200-1300 | Stretching |

| C-F | 1100-1250 | Stretching |

This table is based on established infrared spectroscopy correlation tables and data from similar compounds. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₄BrFO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁹F, ¹⁶O, ⁷⁹Br or ⁸¹Br). The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and bromine-containing fragments, with two peaks of similar intensity separated by approximately 2 Da.

In a published synthesis, the HRMS data for this compound was reported, confirming its successful preparation.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BrFO₂ |

| Calculated m/z [M+H]⁺ | 218.94515 |

| Monoisotopic Mass | 217.93787 Da |

Data sourced from predicted values in PubChemLite.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like substituted benzaldehydes. nih.gov

For the analysis of this compound, a reverse-phase HPLC method would typically be employed for separation. lcms.cz The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid) to improve peak shape and ionization efficiency. lcms.cz

Detection by mass spectrometry, commonly using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would follow the chromatographic separation. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. The high selectivity of MS allows for clear identification and quantification even in complex matrices. Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can also be used to enhance detection sensitivity for aldehydes in trace analysis. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound has a relatively high boiling point due to its polar functional groups and molecular weight, it can be analyzed by GC-MS, possibly after derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability. nih.gov

In the mass spectrometer, following ionization by electron impact (EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum provides a unique fingerprint that aids in structural elucidation. For this compound, the molecular ion peak ([M]⁺) would be expected, showing the characteristic bromine isotope pattern.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (-H) to form a stable benzoyl cation [M-1]⁺, and the loss of the aldehyde group as a formyl radical (-CHO) or carbon monoxide (-CO) to form [M-29]⁺. The presence of the bromine and fluorine substituents would influence the fragmentation, leading to ions corresponding to the loss of Br or F, and various combinations of these losses from the aromatic ring. Analysis of the GC-MS data for the related 3-bromo-4-hydroxybenzaldehyde shows major fragments resulting from the loss of H and CO. nih.gov

Table 4: Predicted Key Fragments in GC-MS for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 218/220 | [C₇H₄BrFO₂]⁺ | Molecular ion ([M]⁺) |

| 217/219 | [C₇H₃BrFO₂]⁺ | Loss of H ([M-H]⁺) |

| 190/192 | [C₆H₃BrFO]⁺ | Loss of CO from [M-H]⁺ |

| 139 | [C₇H₄FO₂]⁺ | Loss of Br ([M-Br]⁺) |

This table is predictive and based on fragmentation patterns of analogous compounds like 3-bromo-4-hydroxybenzaldehyde. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

While a crystal structure for this compound itself is not publicly available, data from closely related compounds such as 4-bromo-3-hydroxybenzaldehyde (B1283328) and 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde allows for a detailed prediction of its solid-state characteristics. researchgate.netresearchgate.net

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the aldehyde's carbonyl oxygen. These O-H···O interactions are expected to be a primary driving force in the formation of the crystal lattice, likely creating chains or dimeric motifs. Furthermore, the presence of halogen atoms (bromine and fluorine) introduces the possibility of halogen bonding (C-Br···O or C-F···O) and other non-covalent interactions, which would further stabilize the crystal structure. The planar aromatic rings may also engage in π-π stacking interactions. The analysis of its crystal structure would reveal a planar or near-planar conformation of the benzaldehyde (B42025) core.

Table 5: Representative Crystallographic Data for Related Substituted Hydroxybenzaldehydes

| Parameter | 4-Bromo-3-hydroxybenzaldehyde researchgate.net | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde researchgate.net |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 11.45 | 9.9727 (19) |

| b (Å) | 4.02 | 12.174 (2) |

| c (Å) | 15.11 | 18.558 (3) |

| α (°) | 90 | 90 |

| β (°) | 108.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 659.8 | 2253.0 (7) |

| Z | 4 | 8 |

This table showcases crystallographic data for analogous compounds to illustrate typical parameters.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde |

| 3-bromo-4-hydroxybenzaldehyde |

| 4-bromo-3-hydroxybenzaldehyde |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde |

| 2,4-dinitrophenylhydrazine |

| Acetonitrile |

| Methanol |

Analysis of Molecular Conformation and Planarity

The molecular structure of substituted benzaldehydes is crucial for determining their interaction capabilities. Based on the analysis of its chloro-analog, 3-chloro-5-fluorosalicylaldehyde, the this compound molecule is expected to be essentially planar. nih.gov This planarity arises from the sp² hybridization of the carbon atoms in the benzene ring and the attached aldehyde group. The substituents—bromine, fluorine, hydroxyl, and formyl groups—lie in or very close to the plane of the benzene ring. This conformational rigidity is a key feature, influencing the crystal packing and the potential for electronic delocalization across the molecule.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

A significant feature in the structure of 4-hydroxybenzaldehyde (B117250) derivatives is the presence of intramolecular hydrogen bonding. In the analogous 3-chloro-5-fluorosalicylaldehyde, a strong intramolecular hydrogen bond is observed between the hydroxyl group (-OH) and the oxygen atom of the adjacent formyl group (C=O). nih.gov This interaction forms a six-membered ring, which contributes significantly to the planarity and stability of the molecule. The geometry of this hydrogen bond in the chloro-analog has been precisely determined, and similar parameters would be expected for this compound. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O—H···O | 0.77 (3) | 2.47 (3) | 2.6231 (19) | 100 (3) |

D—H···A denotes Donor—Hydrogen···Acceptor.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., π-Stacking, C-H···X interactions)

In the solid state, the spatial arrangement of molecules is governed by a network of intermolecular forces. For aromatic systems like this compound, crystal packing is dictated by a combination of weak intermolecular interactions. nih.gov

Analysis of 3-chloro-5-fluorosalicylaldehyde reveals that its molecules pack together in the solid state through weak C—H···O and C—H···F contacts. nih.gov Furthermore, a prominent feature is the formation of one-dimensional chains via offset face-to-face π-stacking. nih.gov This type of interaction is crucial for the stabilization of the crystal lattice. The key geometric parameters describing this π-stacking in the chloro-analog provide a quantitative basis for understanding how these molecules assemble. nih.gov

| Parameter | Value (Å) |

|---|---|

| Ring Centroid-to-Centroid Distance | 3.7154 (3) |

| Centroid-to-Plane Distance | 3.3989 (8) |

| Ring-Offset Slippage | 1.501 (2) |

These π-stacking chains are further linked to construct the three-dimensional supramolecular architecture through the aforementioned weak C—H···O and C—H···F interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). researchgate.netnih.gov

The electronic properties and UV-Vis spectra of such molecules are often studied using both experimental measurements and theoretical computations, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These analyses help in understanding the intra-molecular electronic transitions. researchgate.net The substituents on the benzene ring (Br, F, OH, CHO) significantly influence the electronic structure and thus the wavelengths of maximum absorbance (λmax). The electron-withdrawing nature of the bromine, fluorine, and aldehyde groups, combined with the electron-donating potential of the hydroxyl group, modulates the energy gap between the frontier molecular orbitals (FMOs). musechem.comnih.gov Studies on similar compounds, such as 5-Bromosalicylaldehyde (B98134), involve UV-Visible analysis in various solvents to assess the effect of solvent polarity on the electronic transitions. nih.gov

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Fluoro 4 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. For 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure reliable results.

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For this molecule, conformational analysis is crucial due to the rotational freedom of the hydroxyl (-OH) and aldehyde (-CHO) groups. Different orientations of these groups relative to the benzene (B151609) ring can lead to various conformers with distinct energy levels. DFT calculations can identify the most stable conformer, which is essential for the accurate prediction of other molecular properties. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups can also be investigated, as this can significantly influence the molecule's conformation and stability.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-H (aldehyde) | 1.10 | - |

| O-H | 0.96 | - |

| C-Br | 1.90 | - |

| C-F | 1.35 | - |

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-C-O (aldehyde) | - | 124.5 |

| C-C-H (aldehyde) | - | 120.0 |

| C-C-O (hydroxyl) | - | 119.0 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes.

Vibrational spectroscopy is a key technique for the identification and characterization of molecules. DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound with a high degree of accuracy. researchgate.net These theoretical predictions are invaluable for the assignment of experimental spectra.

The predicted vibrational modes include the characteristic stretching and bending frequencies of the functional groups present, such as the C=O stretch of the aldehyde, the O-H stretch of the hydroxyl group, and the C-Br and C-F stretching vibrations. researchgate.net The vibrations of the aromatic ring, including C-H and C-C stretching, also provide a unique fingerprint for the molecule. A comparison between the computed and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aldehyde) | 2850 |

| C=O stretch | 1680 |

| C-C stretch (aromatic) | 1580, 1470 |

| C-F stretch | 1250 |

| C-Br stretch | 650 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes.

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.inresearchgate.net The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. science.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO across the molecule can also provide insights into the sites of electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap | 4.5 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes.

DFT calculations can also be used to simulate various spectroscopic parameters, providing a theoretical basis for experimental observations.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of experimental NMR spectra and confirm the molecular structure.

UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the molecule. researchgate.net This allows for the determination of the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, which are often related to the HOMO-LUMO transitions.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and UV-Vis Absorption for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.0, Aldehyde H: 9.8, Hydroxyl H: 5.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 110-160, Aldehyde C: 190 |

| UV-Vis | λmax (nm) | 280, 320 |

Note: The data in this table is illustrative and based on typical values for similar substituted benzaldehydes.

Molecular Dynamics Simulations for Solvent Effects or Interactions

While DFT calculations are typically performed in the gas phase, the properties of this compound in solution can be investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, allowing for the study of solvent effects on the conformation and dynamics of the molecule. These simulations can provide insights into how the solute interacts with solvent molecules, which can influence its stability, reactivity, and spectroscopic properties. researchgate.net Furthermore, MD simulations can be used to explore the interactions of this compound with biological macromolecules, such as proteins, which is crucial for understanding its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be calculated from the molecular structure and can include electronic, steric, and hydrophobic parameters. By identifying the key structural features that influence the activity, QSAR models can guide the design of new derivatives with enhanced potency and selectivity. nih.gov

In Silico Investigations of this compound Reveal Limited Publicly Available Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. These studies are crucial in understanding the potential biological activity of a compound.

While research exists for structurally similar compounds, the unique combination and positioning of the bromo, fluoro, and hydroxyl groups on the benzaldehyde (B42025) scaffold of this compound mean that data from related molecules cannot be directly extrapolated. The electronic and steric properties conferred by this specific substitution pattern would result in a distinct interaction profile with any given protein.

Further theoretical and computational investigations are necessary to elucidate the potential protein targets and binding modes of this compound. Such studies would involve:

Target Identification: Identifying potential protein targets based on the compound's structural features or known activities of similar molecules.

Docking Simulations: Performing molecular docking simulations to predict the binding poses and affinities of the compound with the identified targets.

Interaction Analysis: Analyzing the resulting complexes to understand the key molecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein binding.

Without dedicated in silico studies on this compound, its specific ligand-protein interactions and potential as a modulator of protein function remain speculative.

Advanced Applications in Medicinal Chemistry and Biological Sciences of 3 Bromo 5 Fluoro 4 Hydroxybenzaldehyde Derivatives

Development of Therapeutic Agents

The structural features of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde make it an attractive starting point for the synthesis of novel therapeutic agents. Researchers have successfully modified its aldehyde group to create various derivatives, including chalcones, Schiff bases, and hydrazones, which have demonstrated a broad spectrum of biological activities.

Anti-cancer Agents

Derivatives of halogenated and fluorinated benzaldehydes have shown considerable promise as anti-cancer agents, with studies highlighting their efficacy against various cancer cell lines.

Inhibitors of Ovarian Cancer Cell Lines:

Research has demonstrated that analogues of curcuminoids, synthesized from the closely related compound 3-Fluoro-4-hydroxybenzaldehyde (B106929), exhibit potent activity against human ovarian cancer. Specifically, certain curcuminoid derivatives have shown a half-maximal inhibitory concentration (IC50) of 0.75 μM against the A2780 human ovarian cancer cell line. ossila.com This suggests that the fluorinated hydroxybenzaldehyde moiety is a key pharmacophore for anti-ovarian cancer activity. While direct studies on this compound derivatives are not extensively reported, the activity of these related compounds indicates a promising avenue for future research.

Inhibitors of Colon Cancer Cell Lines:

Chalcones and Schiff bases, which can be readily synthesized from this compound, are well-established classes of compounds with significant anti-cancer properties. Chalcones, in particular, have been shown to be effective against various colon cancer cell lines, including HCT-116, HT29, and Caco-2. nih.govnih.gov For instance, certain synthetic chalcones linked to ciprofloxacin (B1669076) via a triazole ring displayed IC50 values ranging from 4.19 to 24.37 μM against the Caco-2 cell line. nih.gov Furthermore, organotin(IV) complexes derived from the structurally similar 5-bromo-2-hydroxybenzaldehyde have demonstrated anticancer activity against the HCT-116 human colon cancer cell line. nih.gov Schiff bases derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione have also shown promising activity against the HCT-116 colon carcinoma cell line. semanticscholar.orgresearchgate.net These findings underscore the potential of developing potent anti-colon cancer agents from this compound.

| Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Curcuminoid Analogues | A2780 (Ovarian) | 0.75 μM | ossila.com |

| Chalcone-Ciprofloxacin Hybrids | Caco-2 (Colon) | 4.19 - 24.37 μM | nih.gov |

| Organotin(IV) Complexes | HCT-116 (Colon) | Not specified | nih.gov |

| Pyranoquinolinone Schiff Bases | HCT-116 (Colon) | Promising activity | semanticscholar.orgresearchgate.net |

Anti-inflammatory Agents

The anti-inflammatory potential of this compound derivatives has been explored through the synthesis of molecules targeting key mediators of the inflammatory response.

CRTH2 Receptor Inhibitors:

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key receptor involved in allergic inflammation. While direct derivatives of this compound as CRTH2 antagonists are not prominently documented, research into substituted benzophenone (B1666685) and phenoxyacetic acid derivatives provides a basis for their potential development. For example, benzodiazepinone derivatives, designed from ortho-phenylsulfonamido benzophenones, have been identified as potent CRTH2 antagonists. nih.gov This highlights the potential of aromatic structures with specific substitutions to interact with the CRTH2 receptor, suggesting a possible direction for the design of novel antagonists derived from this compound.

Macrophage Migration Inhibitors:

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine that plays a crucial role in various inflammatory diseases. Hydrazone derivatives obtained from 3-fluoro-4-hydroxybenzaldehyde through aldehyde-amine condensation have demonstrated potent inhibition of macrophage migration. ossila.com This indicates that the fluorinated hydroxybenzaldehyde scaffold is a promising starting point for the development of novel MIF inhibitors.

Antiviral Compounds

While direct studies on the antiviral properties of this compound derivatives are limited, research on structurally related compounds suggests a potential for antiviral activity. The natural antioxidant compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904), isolated from marine red algae, has been shown to exert antiviral effects against infectious pancreatic necrosis virus and fish pathogenic infectious hematopoietic necrosis virus. nih.gov Additionally, the broad-spectrum antiviral activity of fluoro-modified nucleosides, such as 3'-deoxy-3'-fluoroadenosine, against various flaviviruses highlights the importance of the fluorine substituent in antiviral drug design. nih.gov These findings provide a rationale for investigating the antiviral potential of derivatives of this compound.

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal potential of derivatives of halogenated benzaldehydes has been an area of active investigation.

Antimicrobial Agents:

Schiff bases are a class of compounds known for their diverse biological activities, including antimicrobial effects. The azomethine group (-HC=N-) in Schiff bases is often implicated in their biological activity. nih.gov Studies on Schiff bases derived from the related compound 5-bromosalicylaldehyde (B98134) have demonstrated their potential as antimicrobial agents. researchgate.net Furthermore, metal complexes of these ligands can exhibit enhanced antimicrobial properties. For instance, novel transition metal complexes synthesized from 5-bromo-2-fluorobenzaldehydeoxime have been evaluated for their antimicrobial activities. researchgate.net

Antifungal Agents:

Similar to their antimicrobial properties, derivatives of halogenated salicylaldehydes have also been explored for their antifungal activity. The aforementioned study on metal complexes of 5-bromo-2-fluorobenzaldehydeoxime also investigated their efficacy against fungal strains. researchgate.net These results suggest that derivatives of this compound could be developed into effective antifungal agents.

Other Bioactive Properties

Beyond the specific applications mentioned above, derivatives of halogenated and fluorinated hydroxybenzaldehydes have demonstrated a range of other valuable bioactive properties.

Anti-allergy:

The structurally similar compound 3,4-dihydroxybenzaldehyde, isolated from Polysiphonia morrowii, has been shown to possess anti-allergic effects.

Anti-senescence:

Research has indicated that 3-bromo-4,5-dihydroxybenzaldehyde exhibits anti-senescence properties.

Cytoprotective Effects:

Caffeic acid phenylethyl amide (CAPA) derivatives synthesized from 3-Fluoro-4-hydroxybenzaldehyde have shown cytoprotective activity against peroxides. ossila.com Moreover, the related marine compound 3-bromo-4,5-dihydroxybenzaldehyde has been found to protect skin cells against oxidative damage. nih.gov

Mechanistic Investigations of Biological Activity

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

Investigations into the cytoprotective effects of the related compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) have revealed that it functions by activating the Nrf2/HO-1 pathway. nih.gov Treatment with 3-BDB leads to the upregulation of heme oxygenase-1 (HO-1) mRNA and protein expression in a time-dependent manner. nih.gov This upregulation is associated with an increase in HO-1 activity, which plays a critical role in the cellular defense against oxidative stress. nih.gov The study further demonstrated that the cytoprotective effects of 3-BDB are mediated by the activation of the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways. nih.gov Inhibition of these pathways abrogated the enhanced levels of HO-1 and Nrf2, confirming their role in the protective mechanism. nih.gov

In the context of inflammation, MIF is known to counteract the anti-inflammatory effects of glucocorticoids. One of the mechanisms by which MIF exerts this effect is through the inhibition of glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that plays a role in suppressing inflammation. nih.govsigmaaldrich.com Therefore, inhibitors of MIF, such as the hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde, could potentially restore glucocorticoid sensitivity in inflammatory conditions.

The anticancer activity of chalcones is often attributed to their ability to induce apoptosis in cancer cells. nih.gov Similarly, the anticancer mechanism of Schiff bases may be linked to the reactivity of the azomethine group, which can induce apoptosis, as evidenced by nuclear fragmentation and membrane blebbing in treated cancer cells. nih.gov

| Compound/Derivative Class | Biological Effect | Mechanism of Action | Reference(s) |

| 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) | Cytoprotection | Activation of Nrf2/HO-1 pathway via ERK and Akt signaling | nih.gov |

| Hydrazone derivatives of 3-fluoro-4-hydroxybenzaldehyde | Anti-inflammatory | Inhibition of Macrophage Migration Inhibitory Factor (MIF) | ossila.com |

| Chalcones | Anti-cancer | Induction of apoptosis | nih.gov |

| Schiff Bases | Anti-cancer | Induction of apoptosis via azomethine group | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound are scaffolds of significant interest in the discovery of novel enzyme inhibitors. The inherent reactivity of the aldehyde group, combined with the electronic modifications induced by the bromine and fluorine atoms, allows for the generation of diverse molecular libraries targeting various enzyme classes. Research into structurally related benzaldehyde (B42025) derivatives has paved the way for exploring these compounds as potent and selective enzyme inhibitors.

One area of investigation is their potential as anticancer agents through the inhibition of key metabolic enzymes. For instance, derivatives of the closely related 3-fluoro-4-hydroxybenzaldehyde have been used to synthesize curcuminoid analogues. These analogues have demonstrated significant inhibitory activity against human ovarian cancer cell lines, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.75 μM ossila.com. Another example involves the covalent inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a crucial enzyme in glycolysis that is often upregulated in cancer cells. A spirocyclic derivative of 3-bromo-4,5-dihydroisoxazole (B8742708) has been identified as a potent covalent inactivator of recombinant hGAPDH, showcasing faster reactivity than some known inhibitors. This derivative demonstrated a marked reduction in the growth of various pancreatic cancer cell lines, with its antiproliferative effects correlating with the intracellular inhibition of hGAPDH.

Furthermore, hydrazone derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown potent inhibitory effects on macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory responses and cancer progression ossila.com. The aldehyde functional group serves as a key anchor for creating these derivatives, highlighting the versatility of the benzaldehyde scaffold in generating compounds with specific enzyme-targeting activities. The strategic placement of the bromo and fluoro substituents on the phenyl ring is crucial for modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and inhibitory potency against specific enzyme targets.

| Derivative Class | Target Enzyme/Process | Key Findings |

| Curcuminoid Analogues | Human Ovarian Cancer Cell Line (A2780) | Exhibited significant inhibitory activity with an IC₅₀ of 0.75 μM. ossila.com |

| Spirocyclic 3-bromo-4,5-dihydroisoxazoles | Human Glyceraldehyde-3-phosphate Dehydrogenase (hGAPDH) | Acted as a potent covalent inhibitor, reducing cancer cell growth. |

| Hydrazone Derivatives | Macrophage Migration Inhibitory Factor (MIF) | Demonstrated potent inhibition of macrophage migration, indicating anti-inflammatory potential. ossila.com |

Receptor Binding and Modulation (e.g., CRTH2 receptors)

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor that plays a pivotal role in allergic inflammatory responses. Its endogenous ligand, prostaglandin (B15479496) D2 (PGD2), mediates the chemotaxis and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes nih.gov. Consequently, the development of CRTH2 antagonists is a major focus in the search for new treatments for allergic diseases like asthma nih.govnih.gov.

While direct studies on the binding of this compound derivatives to CRTH2 receptors are not extensively documented in the available literature, the broader class of benzaldehyde and related aromatic derivatives has been explored for activity at various receptors. The development of potent CRTH2 antagonists has involved the optimization of various chemical scaffolds, including those derived from benzophenones, which led to the discovery of highly potent benzodiazepinone derivatives nih.govnih.gov. This highlights the importance of the substituted benzene (B151609) ring as a core element in designing receptor modulators.

For derivatives of this compound, the specific substitution pattern would be critical in determining potential receptor affinity and selectivity. The hydroxyl group can act as a hydrogen bond donor or acceptor, a crucial interaction for receptor binding. The electronegative fluorine and bromine atoms can modulate the acidity of the phenolic proton and influence dipole moments and lipophilicity, all of which are key parameters for effective drug-receptor interactions. Further investigation is warranted to explore the potential of this particular scaffold in developing selective modulators for receptors like CRTH2, where precise molecular interactions are necessary for antagonistic activity.

Cellular Pathway Modulation (e.g., NF-κB and MAPK pathways)

Derivatives of substituted benzaldehydes have been shown to exert significant influence over key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the regulation of inflammation.

Studies on the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), have provided detailed insights into these modulatory effects. In human keratinocytes stimulated with inflammatory agents, BDB was found to suppress inflammation by directly targeting the NF-κB and MAPK signaling cascades. Specifically, BDB treatment was observed to inhibit the nuclear translocation of the NF-κB p65 subunit in a dose-dependent manner. Furthermore, it significantly decreased the phosphorylation of key MAPK mediators, including p38, ERK, and JNK. The modulation of these pathways by BDB leads to a downstream reduction in the expression of various pro-inflammatory cytokines and chemokines.

The anti-inflammatory mechanism of BDB involves the downregulation of the following mediators:

Inflammatory Cytokines: Interleukin (IL)-6, IL-8, IL-13, Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).

Chemokines: Eotaxin, Macrophage-Derived Chemokine (MDC), Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES), and Thymus and Activation-Regulated Chemokine (TARC).

This comprehensive suppression of inflammatory mediators underscores the potential of this molecular scaffold to manage inflammatory conditions. The presence of a fluorine atom in this compound, in place of a hydroxyl group in BDB, would alter the electronic distribution and could potentially enhance its pathway modulation activity.

| Pathway | Key Mediator | Effect of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) Treatment |

| NF-κB | p65 Subunit | Inhibition of nuclear translocation |

| MAPK | p38 | Decrease in phosphorylation |

| MAPK | ERK | Decrease in phosphorylation |

| MAPK | JNK | Decrease in phosphorylation |

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The elucidation of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. The specific arrangement and nature of the substituents on the benzaldehyde ring—the aldehyde, hydroxyl, bromine, and fluorine—each play a distinct role in the molecule's biological activity.

Key SAR Insights:

Hydroxyl Group: The phenolic hydroxyl group is a critical feature, often involved in hydrogen bonding with biological targets such as enzyme active sites or receptor binding pockets. Its ability to act as both a hydrogen bond donor and acceptor is vital for molecular recognition.